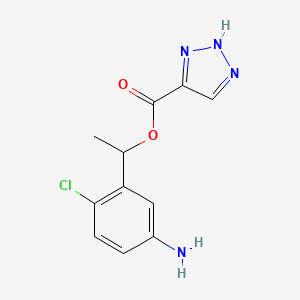
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the azide intermediate: This involves the reaction of 5-amino-2-chlorobenzyl alcohol with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Cycloaddition reaction: The azide intermediate is then subjected to a cycloaddition reaction with an alkyne, often catalyzed by copper(I) iodide (CuI), to form the triazole ring.
Esterification: The final step involves the esterification of the triazole compound with ethyl chloroformate to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Scientific Research Applications
1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. For example, in anticancer applications, it may inhibit enzymes involved in cell proliferation .
Comparison with Similar Compounds
- 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,4-triazole-4-carboxylate
- 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-5-carboxylate
Uniqueness: 1-(5-Amino-2-chlorophenyl)ethyl 1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C11H11ClN4O2 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
1-(5-amino-2-chlorophenyl)ethyl 2H-triazole-4-carboxylate |
InChI |
InChI=1S/C11H11ClN4O2/c1-6(8-4-7(13)2-3-9(8)12)18-11(17)10-5-14-16-15-10/h2-6H,13H2,1H3,(H,14,15,16) |
InChI Key |
KAZXHWRMQXBZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)Cl)OC(=O)C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


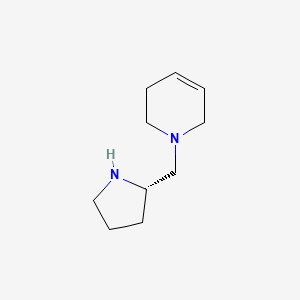
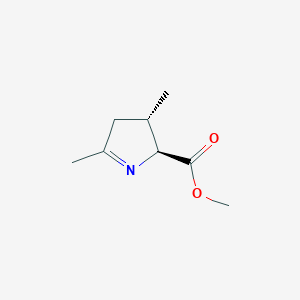
![(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)
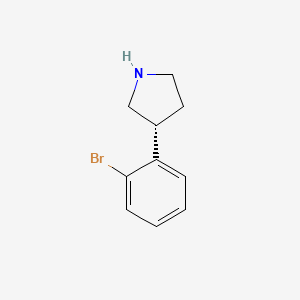

![3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12870895.png)
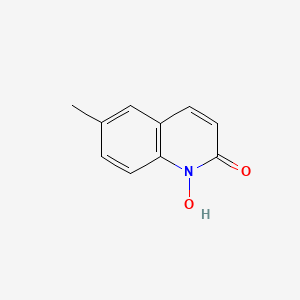

![(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)
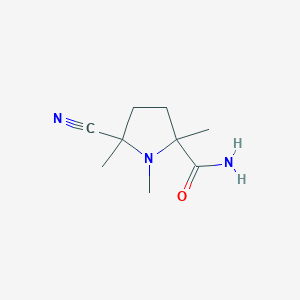
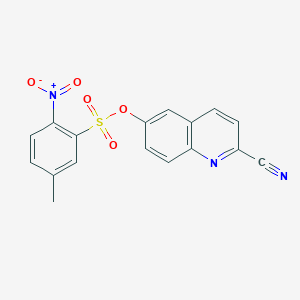
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
